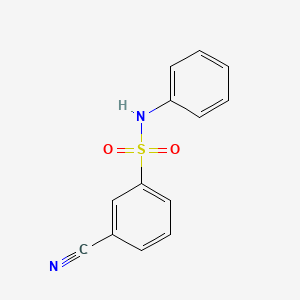

3-cyano-N-phenylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

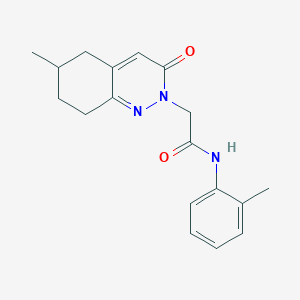

3-Cyano-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C13H10N2O2S . It has an average mass of 258.296 Da and a monoisotopic mass of 258.046295 Da .

Synthesis Analysis

The synthesis of 3-cyano-N-phenylbenzenesulfonamide and its derivatives has been a subject of research . A study describes the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study discusses the cyanation methods that have been reported in the vast arena of chemistry, which have made several building blocks accessible .Molecular Structure Analysis

The molecular structure of 3-cyano-N-phenylbenzenesulfonamide consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Synthesis of Benzonitriles

3-cyano-N-phenylbenzenesulfonamide serves as an electrophilic cyanation reagent for synthesizing benzonitriles from aryl bromides, including the synthesis of pharmaceutical intermediates. This method accommodates various aryl bromides and heteroaryl bromides, providing good to excellent yields. Chemoselective monocyanation of dibromoarenes is also achievable (Anbarasan, Neumann, & Beller, 2011).

Rhodium-Catalyzed Cyanation

The compound is also used in Rhodium(III)-catalyzed cyanation reactions. For instance, it enables the cyanation of vinylic C-H bonds to synthesize alkenyl nitriles. Both acrylamides and ketoximes can be used in this C-H cyanation process, showcasing the versatility of 3-cyano-N-phenylbenzenesulfonamide as a cyanation reagent (Su, Gong, Xiao, & Fu, 2015).

Cyanation of C(sp(2))-H Bond of Alkenes

Efficient and selective rhodium-catalyzed cyanation of C-H bonds of alkenes has been achieved using 3-cyano-N-phenylbenzenesulfonamide. The method is compatible with various functional groups and enables the synthesis of diverse substituted acrylonitriles. It demonstrates the potential for synthesizing chlorpheniramine-based antagonists (Chaitanya & Anbarasan, 2015).

Applications in Structural and Material Science

Isostructural Crystals

The compound has been studied for its role in forming isostructural crystals with various substitutions, demonstrating the adaptability of the crystal-packing mode to different molecular shapes. This could have implications in material science and crystal engineering (Gelbrich, Threlfall, & Hursthouse, 2012).

Spectral and Structural Analysis

N-phenylbenzenesulfonamide, a related compound, has been extensively studied for its vibrational frequencies, geometric parameters, and stability using various spectroscopic and computational methods. Understanding these properties is crucial for applications in material science and molecular electronics (Govindarasu, Kavitha, & Sundaraganesan, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3-cyano-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-10-11-5-4-8-13(9-11)18(16,17)15-12-6-2-1-3-7-12/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMLGUHTWJQVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2559529.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2559532.png)

![4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2559534.png)

![4-[3-[Bis(2-methoxyethyl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2559539.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2559540.png)